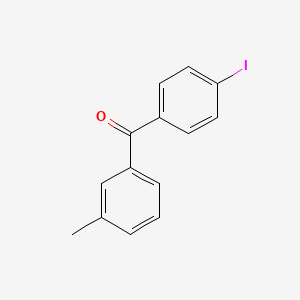

4-Iodo-3'-methylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

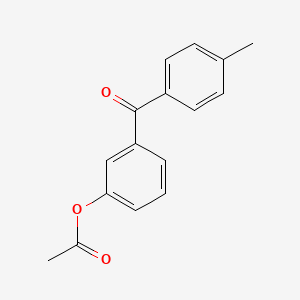

4-Iodo-3’-methylbenzophenone is a chemical compound with the molecular formula C14H11IO. It has a molecular weight of 322.15 g/mol . The IUPAC name for this compound is (4-iodophenyl)(3-methylphenyl)methanone .

Molecular Structure Analysis

The InChI code for 4-Iodo-3’-methylbenzophenone is 1S/C14H11IO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Iodo-3’-methylbenzophenone has a molecular weight of 322.15 g/mol .科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

Benzophenone-based derivatives, including 4-Iodo-3’-methylbenzophenone, have attracted considerable attention in the field of OLEDs . They can be used as host materials and emitters in OLED devices . The benzophenone core is a classical phosphor with high intersystem crossing efficiency, making it a compelling candidate for effective reverse intersystem crossing . This characteristic can lead to the development of thermally activated delayed fluorescent (TADF) emitters .

Synthesis of Phosphorus-Containing Emitters

4-Iodo-3’-methylbenzophenone can be used as an intermediate compound in the synthesis of phosphorus-containing emitters . For example, it was used in a palladium-catalyzed reaction with diphenylphosphine oxide to synthesize the phosphorus-containing emitter EA20 .

Material Science

Given the electroactive properties of benzophenone derivatives, 4-Iodo-3’-methylbenzophenone could potentially be used in the development of new materials with unique electronic properties .

Chemical Synthesis

4-Iodo-3’-methylbenzophenone can serve as a building block in the synthesis of various organic compounds due to its reactivity .

作用機序

Target of Action

Similar compounds such as 4-iodopyrazole have been shown to interact with enzymes like alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase .

Mode of Action

It’s known that benzophenone derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

Benzophenone derivatives have been shown to exhibit antitumor activity, suggesting they may interact with pathways related to cell proliferation and apoptosis .

Result of Action

Benzophenone derivatives have been shown to exhibit antitumor activity, suggesting they may induce cell death or inhibit cell proliferation .

特性

IUPAC Name |

(4-iodophenyl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRWERDOVMPFEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。